molecular formula C22H27N3O4 B7542466 3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide

3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide

Cat. No. B7542466
M. Wt: 397.5 g/mol
InChI Key: RFNNRLJXACHQQK-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. It has been studied extensively for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and addiction.

Mechanism of Action

3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in reward, motivation, and movement. By preventing the reuptake of dopamine, this compound increases the amount of dopamine in the synaptic cleft, which leads to increased dopamine signaling. This increased signaling is thought to underlie the therapeutic effects of this compound in Parkinson's disease, depression, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to increase dopamine release and reduce dopamine transporter activity, which suggests that it may have potential as a treatment for Parkinson's disease. Additionally, this compound has been shown to have antidepressant effects, which may be due to its ability to increase dopamine signaling in the brain. Finally, this compound has been shown to reduce drug-seeking behavior, which may be due to its ability to increase dopamine signaling in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, this compound is relatively easy to synthesize and purify, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation of using this compound in lab experiments is that it has not been extensively studied in humans, which makes it difficult to extrapolate findings from animal studies to humans.

Future Directions

There are several future directions for research on 3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide. One area of research is to further investigate its potential as a treatment for Parkinson's disease, depression, and addiction. Additionally, future studies could investigate the long-term effects of this compound on dopamine signaling in the brain, as well as its potential side effects. Finally, future studies could investigate the use of this compound in combination with other drugs, such as antidepressants or antipsychotics, to determine if it has synergistic effects.

Synthesis Methods

3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide is synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the synthesis of 2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethylamine, which is then reacted with 3-methoxybenzoyl chloride to form this compound. The final product is purified using column chromatography to obtain a pure sample.

Scientific Research Applications

3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and addiction. In preclinical studies, this compound has been shown to increase dopamine release and reduce dopamine transporter activity, which suggests that it may have potential as a treatment for Parkinson's disease. Additionally, this compound has been shown to have antidepressant effects in animal models, indicating that it may have potential as a treatment for depression. Finally, this compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.

properties

IUPAC Name

3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-18-7-5-6-16(14-18)22(27)23-15-21(26)24-17-10-12-25(13-11-17)19-8-3-4-9-20(19)29-2/h3-9,14,17H,10-13,15H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNNRLJXACHQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NC2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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